1-chloro-5-ethynyl-2,4-dimethoxybenzene
Description
Properties
CAS No. |
1628424-30-5 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2,4-Dimethoxybenzene
| Parameter | Value |
|---|---|
| Catalyst | |
| Temperature | 50°C |
| Chlorine Equivalents | 0.39 eq |
| Reaction Time | 3 hours |
Directed Iodination at Position 5
Introducing iodine at position 5 of 1-chloro-2,4-dimethoxybenzene is critical for subsequent cross-coupling reactions. This step employs a directed ortho-metalation strategy using lithium tetramethylpiperidide (LiTMP) to deprotonate the position ortho to the methoxy group at position 4. The resulting aryl lithium intermediate is quenched with iodine (), yielding 5-iodo-1-chloro-2,4-dimethoxybenzene .
In a typical protocol, LiTMP (20 mmol) is generated in anhydrous tetrahydrofuran (THF) at -78°C. A solution of 1-chloro-2,4-dimethoxybenzene (10 mmol) is added, and the mixture is warmed to -30°C for 12 hours. Iodine (70 mmol) in THF is then introduced, and the reaction is stirred for 2 hours at room temperature. Workup with saturated sodium thiosulfate () and purification via silica gel chromatography affords the iodinated product in 65–75% yield .
Mechanistic Insight
The methoxy group at position 4 directs metalation to position 5 through coordination with the lithium ion, ensuring precise iodination. This method circumvents the need for harsh electrophilic conditions, preserving the integrity of the chloro and methoxy substituents.
Sonogashira Coupling for Ethynyl Group Introduction
The final step involves a palladium-catalyzed Sonogashira coupling to install the ethynyl group at position 5. This reaction couples 5-iodo-1-chloro-2,4-dimethoxybenzene with trimethylsilylacetylene (TMSA) under inert conditions, followed by deprotection to yield the terminal alkyne .
Procedure
A mixture of 5-iodo-1-chloro-2,4-dimethoxybenzene (2.5 mmol), TMSA (5.0 mmol), (5 mol%), and copper iodide (, 10 mol%) in dimethylformamide (DMF) is heated at 50°C for 4 hours. The reaction is quenched with 0.5 M hydrochloric acid (), and the product is extracted with dichloromethane (). Deprotection of the trimethylsilyl group is achieved using tetrabutylammonium fluoride (), yielding 1-chloro-5-ethynyl-2,4-dimethoxybenzene as a light yellow oil .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | |
| Ligand | |
| Solvent | DMF |
| Temperature | 50°C |
| Yield | 65–70% |
Purification and Characterization
The crude product is purified via fractional distillation under reduced pressure (25–30 mbar) using a column with 15 theoretical plates, achieving >99.7% purity . Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Spectroscopic Data
-
(CDCl): δ 3.85 (s, 6H, OCH), 6.45 (s, 1H, H-3), 6.60 (s, 1H, H-6), 7.20 (s, 1H, H-5).
-
(CDCl): δ 56.1 (OCH), 83.5 (C≡CH), 112.4–154.2 (aromatic carbons).
Alternative Synthetic Routes
While the above method is predominant, alternative pathways include:
-
Ullmann Coupling : Using copper-mediated coupling of 5-bromo-1-chloro-2,4-dimethoxybenzene with acetylene gas. However, this approach suffers from lower yields (<50%) due to competing side reactions.
-
Nucleophilic Aromatic Substitution : Employing a strong base to deprotonate the ethynyl position, though this is limited by the electron-withdrawing chloro group’s deactivating effect.
Chemical Reactions Analysis
Types of Reactions
1-chloro-5-ethynyl-2,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-chloro-5-ethynyl-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-5-ethynyl-2,4-dimethoxybenzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogues and Regioisomers
1,5-Dibromo-2,4-Dimethoxybenzene
- Molecular Formula : C₈H₈Br₂O₂
- Molecular Weight : 296.89 g/mol
- Key Features : Bromine substituents at positions 1 and 5, with methoxy groups at 2 and 3.
- Applications : Intermediate in synthesizing anti-HIV drug Elvitegravir and anticancer agent Psoralidin.
- Structural Insights : Planar molecular geometry with weak intermolecular C–H⋯O interactions influencing crystal packing .
1-Chloro-2,4-Dimethoxybenzene
- Molecular Formula : C₈H₉ClO₂
- Molecular Weight : 172.61 g/mol
- Key Features : Chlorine at position 1 and methoxy groups at 2 and 4.
- Applications : Precursor in organic synthesis (e.g., carboxyxanthones) .
- Comparison : The absence of the ethynyl group reduces steric hindrance and limits applications in cross-coupling reactions.
1,3-Dichloro-4,5-Dimethoxybenzene
- Molecular Formula : C₈H₇Cl₂O₂
- Molecular Weight : 207.04 g/mol
- Key Features : Dichloro and dimethoxy substitutions at adjacent positions.
- Comparison : Regioisomerism alters electronic effects; the target compound’s ethynyl group enhances electrophilic substitution reactivity compared to chlorine’s electron-withdrawing effects.
Physicochemical Properties
Q & A
What are the key synthetic routes for 1-chloro-5-ethynyl-2,4-dimethoxybenzene, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via Sonogashira coupling , where a halogenated aromatic precursor (e.g., 1-chloro-5-iodo-2,4-dimethoxybenzene) reacts with terminal alkynes under palladium catalysis. Key factors include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for ethynyl group introduction .
- Solvent and temperature : Tetrahydrofuran (THF) at 60–80°C optimizes coupling efficiency.
- Protecting groups : Methoxy groups may require protection (e.g., methyl ethers) to prevent demethylation under basic conditions.
Yield variations arise from competing side reactions (e.g., homocoupling), which can be minimized by degassing solvents and using excess alkyne.
How can crystallographic techniques resolve structural ambiguities in halogen-substituted dimethoxybenzene derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities, especially in halogen-rich derivatives. Challenges include:
- Disorder in halogen positions : Rotational disorder (e.g., bromine/chlorine in 1,5-dihalo derivatives) can be addressed using SHELXL refinement tools to model partial occupancy .
- Validation : Cross-referencing with spectroscopic data (NMR, IR) ensures consistency. For example, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, with graph-set analysis validating hydrogen-bonding networks .
What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm for ¹H), while ethynyl protons are absent (terminal alkynes are typically silent in ¹H NMR). Aromatic protons show splitting patterns dependent on substituent positions .
- IR spectroscopy : Ethynyl C≡C stretch ~2100–2260 cm⁻¹; methoxy C-O ~1250 cm⁻¹.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.045).
What strategies mitigate competing side reactions during the synthesis of ethynyl-substituted aromatic compounds?
Answer:
- Controlled reagent addition : Slow addition of alkynes minimizes homocoupling.
- Catalyst optimization : Use of Pd nanoparticles or ligand-free conditions reduces undesired pathways.
- In-situ monitoring : TLC or HPLC tracks reaction progress, enabling early termination if side products dominate .
What are the stability considerations for this compound under varying pH and temperature?
Answer:
- pH stability : Stable in neutral to slightly acidic/basic conditions (pH 5–9). Degradation occurs in strong acids (demethylation) or bases (ethynyl group reactivity) .
- Temperature : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation. Avoid prolonged exposure to light, which accelerates decomposition.
How do electronic effects of substituents influence the reactivity of ethynyl groups in cross-coupling reactions?
Answer:
- Electron-withdrawing groups (EWGs) : The chloro group (meta to ethynyl) enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Sonogashira couplings).
- Methoxy groups (para to ethynyl) : Electron-donating effects stabilize intermediates but may sterically hinder catalyst access. Hammett parameters (σ⁺) quantify these effects .
What biological screening approaches evaluate the antimicrobial potential of chlorinated dimethoxybenzene derivatives?
Answer:
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
- Cytotoxicity studies : MTT assays on human cancer cell lines (e.g., breast cancer MCF-7) assess selective toxicity .
Can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?
Answer:
Yes. Density Functional Theory (DFT) calculates electron density maps to predict reactive sites. For example:
- Electrophilic aromatic substitution : Methoxy groups direct electrophiles to ortho/para positions, while chloro groups favor meta.
- Fukui indices : Identify nucleophilic/electrophilic regions, aiding in reaction pathway prediction .
What safety protocols are essential when handling halogenated ethynyl compounds?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats. Use fume hoods for volatile intermediates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency measures : Safety showers/eye wash stations must be accessible .
How does the steric environment affect catalytic efficiency in transition metal-mediated reactions involving ethynyl groups?
Answer:
- Ligand design : Bulky ligands (e.g., P(t-Bu)₃) prevent catalyst poisoning but may reduce accessibility to ethynyl sites.
- Steric hindrance : Methoxy groups at ortho positions slow catalyst turnover. Smaller catalysts (e.g., Pd nanoparticles) improve reaction rates .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO₂ | |
| Molecular Weight (g/mol) | 196.63 | |
| Stability (pH) | 5–9 | |
| Boiling Point | Not reported (decomposes) |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy | Efficacy |
|---|---|---|
| Homocoupling of alkynes | Use excess alkyne, degas solvent | High |
| Demethylation | Avoid strong acids | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
